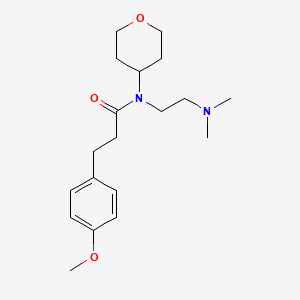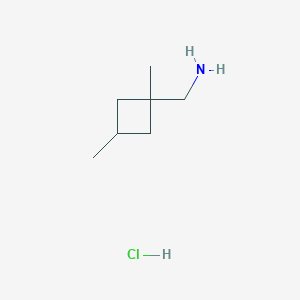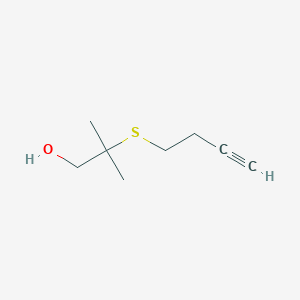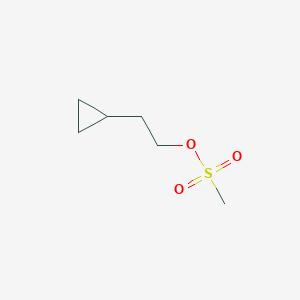
2-Cyclopropylethyl methanesulfonate
Overview
Description
2-Cyclopropylethyl methanesulfonate is a chemical compound with the molecular formula C6H12O3S . It has a molecular weight of 164.23 .
Synthesis Analysis
The synthesis of this compound can be achieved from 2-Cyclopropylethanol and Methanesulfonyl chloride . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12O3S/c1-10(7,8)9-5-4-6-2-3-6/h6H,2-5H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis
The methane sulfonate esters of dihydric and polyhydric alcohols are biological alkylating agents since their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, and density, can be found in the relevant papers .Scientific Research Applications
Microbial Metabolism of Methanesulfonate
Methanesulfonic acid is a stable acid that plays a significant role in the biogeochemical cycling of sulfur. It is produced in large quantities in the atmosphere and is utilized by various aerobic bacteria as a sulfur source for growth. The oxidation of methanesulfonate, which may include derivatives such as 2-cyclopropylethyl methanesulfonate, is initiated by methanesulfonate monooxygenase, highlighting its importance in microbial metabolism and environmental sulfur cycles D. Kelly & J. Murrell, 1999.
Analytical Chemistry Applications
In analytical chemistry, methanesulfonic acid derivatives, including potentially this compound, have been used in procedures to determine the precise amino acid composition of proteins from a single hydrolysate. This approach, which uses methanesulfonic acid as a catalyst for hydrolysis, offers accurate and direct application to ion exchange columns, providing critical insights into protein structure and function R. Simpson, M. R. Neuberger, & T. Liu, 1976.
Synthesis and Characterization of Methanesulfonate Derivatives
The structural and vibrational properties, along with the biological activity of methanesulfonate derivatives such as 2-chloroethyl(methylsulfonyl)methanesulfonate, have been extensively studied. These investigations provide insights into the potential applications of such compounds in various fields, including pharmaceuticals and materials science J. E. Galván et al., 2018.
Organic Synthesis
Methanesulfonates, including possibly this compound, are used in organic synthesis, particularly in transformations of carboxylic esters to trisubstituted olefins. These reactions are crucial for the development of new synthetic methodologies and the creation of complex organic molecules D. Kananovich, A. Hurski, & O. Kulinkovich, 2007.
Environmental Chemistry
Methanesulfonate's impact on the environment, particularly in relation to cloud condensation nucleation activity of sea salt aerosol, is an area of significant research interest. Understanding how methanesulfonate and its derivatives affect cloud formation and climate dynamics is crucial for environmental science and climate change studies M. Tang et al., 2019.
Mechanism of Action
The mechanism of action of methanesulfonates, which includes 2-Cyclopropylethyl methanesulfonate, involves the fission of alkyl-oxygen bonds and reaction within the intracellular milieu . This is similar to the action of other anesthetics, such as MS-222, which block the activity of both sensory and motor nerves .
Safety and Hazards
The safety information for 2-Cyclopropylethyl methanesulfonate includes several hazard statements: H302, H314, H341, H351 . These indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause genetic defects and cancer . Precautionary measures should be taken when handling this compound .
Future Directions
The future of synthetic chemistry, including the study and application of compounds like 2-Cyclopropylethyl methanesulfonate, will involve developments in higher selectivity, higher efficiency, environmental benignity, and sustainable energy . The ability improvement of synthesis and the application enhancement of synthesis are topics of interest .
Properties
IUPAC Name |
2-cyclopropylethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-10(7,8)9-5-4-6-2-3-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIVNHURAZETRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
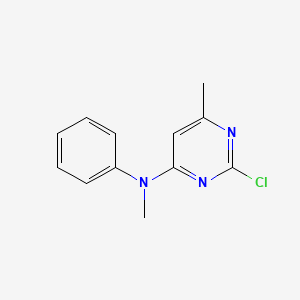
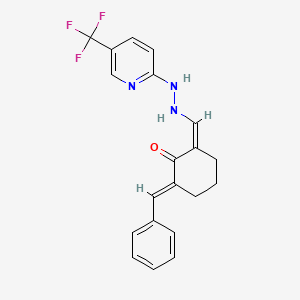
![(2-Fluorophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2957536.png)


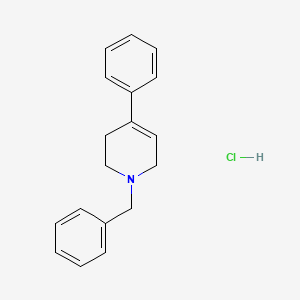

![2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2957545.png)
![ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate](/img/structure/B2957547.png)
![2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2957548.png)
![ethyl 2-(2-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)thiazol-4-yl)acetate](/img/structure/B2957551.png)
